molecular formula C21H19FN2O2 B2370024 2-{1-[4-(4-fluorophenyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione CAS No. 523992-22-5

2-{1-[4-(4-fluorophenyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione

Cat. No.: B2370024
CAS No.: 523992-22-5
M. Wt: 350.393
InChI Key: QHORVLKSGCSXOI-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-{1-[4-(4-fluorophenyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione involves multiple steps. The synthetic route typically includes the reaction of 4-fluorophenylpiperazine with indane-1,3-dione under specific reaction conditions. The reaction conditions often involve the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may vary, but they generally follow similar principles to ensure consistency and scalability.

Chemical Reactions Analysis

2-{1-[4-(4-fluorophenyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.

    Hydrolysis: Hydrolysis reactions can occur under acidic or basic conditions, leading to the breakdown of the compound into smaller fragments.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

2-{1-[4-(4-fluorophenyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{1-[4-(4-fluorophenyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .

Comparison with Similar Compounds

2-{1-[4-(4-fluorophenyl)piperazin-1-yl]ethylidene}-2,3-dihydro-1H-indene-1,3-dione can be compared with other similar compounds, such as:

    2-((4-(4-Chlorophenyl)piperazinyl)ethylidene)indane-1,3-dione: This compound has a similar structure but with a chlorine atom instead of a fluorine atom.

    2-((4-(4-Methylphenyl)piperazinyl)ethylidene)indane-1,3-dione: This compound has a methyl group instead of a fluorine atom.

    2-((4-(4-Bromophenyl)piperazinyl)ethylidene)indane-1,3-dione: This compound has a bromine atom instead of a fluorine atom.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct physical and chemical properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

2-[1-[4-(4-fluorophenyl)piperazin-1-yl]ethylidene]indene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2/c1-14(19-20(25)17-4-2-3-5-18(17)21(19)26)23-10-12-24(13-11-23)16-8-6-15(22)7-9-16/h2-9H,10-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHORVLKSGCSXOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1C(=O)C2=CC=CC=C2C1=O)N3CCN(CC3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26664004
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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